molecular formula C15H9BrO3 B2354326 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one CAS No. 53592-44-2

6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one

Cat. No.: B2354326
CAS No.: 53592-44-2
M. Wt: 317.138
InChI Key: GCVHGZVYXGKVJH-UHFFFAOYSA-N
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Description

6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in nature, particularly in green plants, fungi, and bacteria

Preparation Methods

The synthesis of 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 6-bromo-2H-chromen-2-one under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetone . The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can enhance the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

    4-hydroxycoumarin: Known for its anticoagulant properties.

    6,8-dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one: Exhibits significant antioxidant activity.

    3-(4-hydroxyphenyl)-2H-chromen-2-one: Lacks the bromine atom but shares similar biological activities.

The presence of the bromine atom in this compound distinguishes it from other coumarin derivatives, potentially enhancing its biological activities and making it a unique compound for further research and development.

Properties

IUPAC Name

6-bromo-3-(4-hydroxyphenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO3/c16-11-3-6-14-10(7-11)8-13(15(18)19-14)9-1-4-12(17)5-2-9/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVHGZVYXGKVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Br)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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